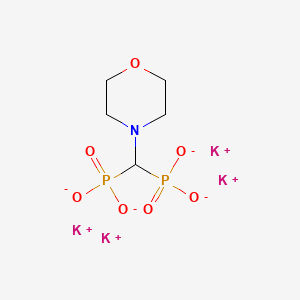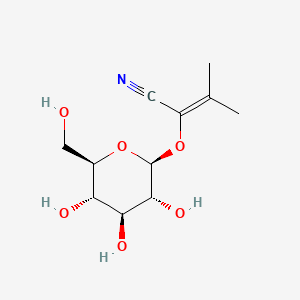
Acacipetalin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acacipetalin is a cyanogenic glucoside, specifically identified as 2-(β-D-glucopyranosyloxy)-3-methylbut-2-enenitrile . This compound is naturally found in certain species of the Acacia genus, such as Acacia lasiopetala and Acacia stolonifera . Cyanogenic glucosides are known for their ability to release hydrogen cyanide upon hydrolysis, which is a defense mechanism against herbivores .
準備方法
Synthetic Routes and Reaction Conditions
Acacipetalin can be synthesized from its natural precursor, prothis compound, which is a β-D-glucopyranoside of 2-hydroxy-3-methylbut-3-enenitrile . The synthetic route involves the conversion of prothis compound to this compound through a series of chemical reactions, including glycosylation and nitrile formation .
Industrial Production Methods
The industrial production of this compound involves the extraction and isolation from Acacia species. The process includes the following steps:
Harvesting: Collecting the plant material from Acacia species known to contain this compound.
Extraction: Using solvents like water or ethanol to extract the glucosides from the plant material.
Purification: Employing techniques such as chromatography to purify this compound from other plant constituents.
化学反応の分析
Types of Reactions
Acacipetalin undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of enzymes or acidic conditions, this compound hydrolyzes to release hydrogen cyanide and glucose.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis reactions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products Formed
科学的研究の応用
Acacipetalin has several scientific research applications, including:
Chemistry: Used as a model compound to study cyanogenic glucosides and their chemical properties.
Biology: Investigated for its role in plant defense mechanisms and interactions with herbivores.
Medicine: Explored for its potential therapeutic uses, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of natural pesticides and other agrochemical products.
作用機序
The mechanism of action of acacipetalin involves the release of hydrogen cyanide upon hydrolysis. This toxic compound inhibits cellular respiration by binding to cytochrome c oxidase in the mitochondrial electron transport chain, preventing the utilization of oxygen and leading to cell death . This mechanism is primarily a defense strategy against herbivores .
類似化合物との比較
Similar Compounds
Sambunigrin: Another cyanogenic glucoside found in certain plant species.
Linamarin: A cyanogenic glucoside found in cassava and other plants.
Dhurrin: Found in sorghum and other grasses.
Uniqueness of Acacipetalin
This compound is unique due to its specific structure and the species of Acacia from which it is derived. Unlike other cyanogenic glucosides, this compound has a distinct glucopyranosyloxy group attached to a nitrile-containing butenyl chain . This unique structure contributes to its specific chemical properties and biological activities .
特性
CAS番号 |
56319-32-5 |
|---|---|
分子式 |
C11H17NO6 |
分子量 |
259.26 g/mol |
IUPAC名 |
3-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile |
InChI |
InChI=1S/C11H17NO6/c1-5(2)6(3-12)17-11-10(16)9(15)8(14)7(4-13)18-11/h7-11,13-16H,4H2,1-2H3/t7-,8-,9+,10-,11-/m1/s1 |
InChIキー |
MYXHDFJISNKPJY-KAMPLNKDSA-N |
異性体SMILES |
CC(=C(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C |
正規SMILES |
CC(=C(C#N)OC1C(C(C(C(O1)CO)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



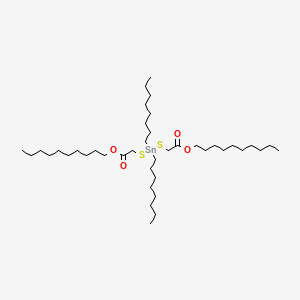
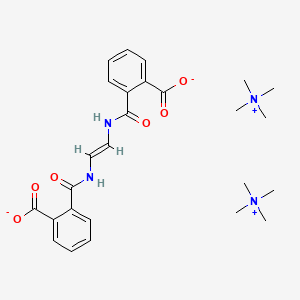
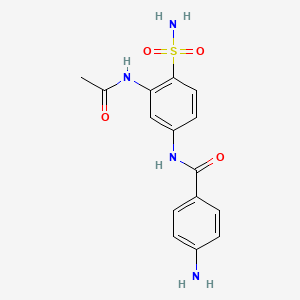
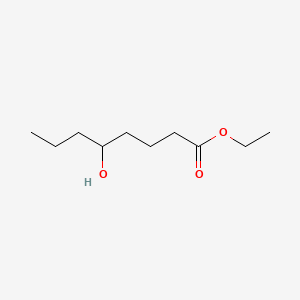
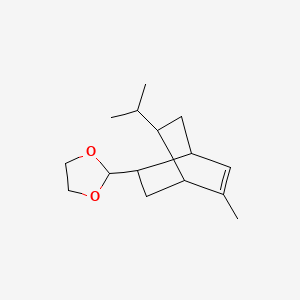


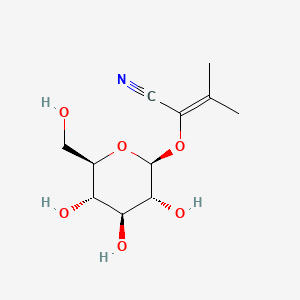
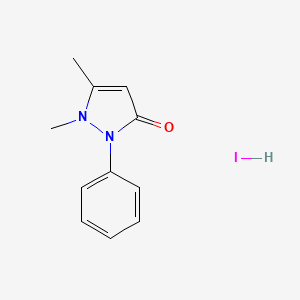


![3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate](/img/structure/B12674955.png)
